The Discovery and Development of PRIMA-1: A Technical Guide to the Reactivation of Mutant p53
The Discovery and Development of PRIMA-1: A Technical Guide to the Reactivation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of over half of all human cancers.[1] The discovery of PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its methylated analog, APR-246 (eprenetapopt), represents a significant breakthrough in oncology, offering a therapeutic strategy to restore the tumor-suppressive function of mutant p53. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of PRIMA-1 and its derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The Challenge of Mutant p53 in Cancer
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[2] Inactivation of the p53 pathway is a common event in tumorigenesis, frequently occurring through missense mutations in the TP53 gene.[1][2] These mutations not only abrogate the wild-type p53 tumor-suppressive functions but can also confer new oncogenic functions, known as gain-of-function (GOF) activities, which are associated with increased malignancy and resistance to therapy.[3]
The high prevalence of p53 mutations in human cancers has made its reactivation a highly sought-after therapeutic goal.[4] This led to the screening of small molecule libraries to identify compounds capable of restoring the wild-type conformation and function to mutant p53 proteins.
Discovery of PRIMA-1
PRIMA-1 was identified through a cell-based screening of a chemical library from the National Cancer Institute for compounds that could suppress the growth of human tumor cells harboring mutant p53.[5] The screening led to the identification of 2,2-bis(hydroxymethyl)-1-azabicyclo[6][6][6]octan-3-one, which was named PRIMA-1 for its ability to reactivate mutant p53 and induce massive apoptosis.[5]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,2-bis(hydroxymethyl)quinuclidin-3-one | [6] |
| CAS Number | 5608-24-2 | [7] |
| Molecular Formula | C₉H₁₅NO₃ | [7] |
| Molecular Weight | 185.22 g/mol | [7] |
| Purity | ≥98% | [7] |
Mechanism of Action: Restoring Wild-Type p53 Function
PRIMA-1 is a prodrug that is converted intracellularly to its active metabolite, methylene (B1212753) quinuclidinone (MQ).[3] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[3][8] This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and DNA-binding ability.[1][8]
The reactivation of mutant p53 by PRIMA-1 leads to the transcriptional upregulation of canonical p53 target genes involved in apoptosis and cell cycle arrest, such as PUMA, Noxa, and p21.[1][9] This ultimately triggers programmed cell death in cancer cells harboring mutant p53.[1][10]
Signaling Pathway of PRIMA-1 Action
Caption: Signaling pathway of PRIMA-1 induced p53 reactivation and apoptosis.
Preclinical Development and In Vitro Efficacy
The anti-cancer effects of PRIMA-1 and its more potent methylated analog, APR-246, have been extensively studied in a wide range of cancer cell lines and animal models.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of PRIMA-1 and its analogs vary across different cancer cell lines, generally showing greater potency in cells with mutant p53.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| PRIMA-1 | PANC-1 | Pancreatic | R273H | 35 | [11] |
| PRIMA-1 | HEC-1-B | Endometrial | 40 | [11] | |
| PRIMA-1 | SUM149 | Breast | 50 | [11] | |
| PRIMA-1 | AN 3CA | Endometrial | 50 | [11] | |
| PRIMA-1 | Ishikawa | Endometrial | 60 | [11] | |
| PRIMA-1 | Panc02 | Pancreatic | 70 | [11] | |
| PRIMA-1 | MDA-MB-231 | Breast | 75 | [11] | |
| PRIMA-1MET | BE-2C | Neuroblastoma | C135F | 58.8 ± 10.72 | [12] |
| PRIMA-1MET | CHP212 | Neuroblastoma | 24.2 ± 7.02 | [12] | |
| PRIMA-1MET | CLB-GA | Neuroblastoma | 10.5 ± 0.34 | [12] | |
| PRIMA-1MET | LAN6 | Neuroblastoma | 16.5 ± 0.48 | [12] | |
| PRIMA-1MET | NBL-S | Neuroblastoma | 20.1 ± 0.80 | [12] | |
| PRIMA-1MET | NGP | Neuroblastoma | 12.3 ± 0.27 | [12] | |
| PRIMA-1MET | SK-N-DZ | Neuroblastoma | 17.8 ± 1.95 | [12] | |
| PRIMA-1MET | SK-N-SH | Neuroblastoma | 11.6 ± 0.55 | [12] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of PRIMA-1.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of PRIMA-1 (e.g., 0.5 to 100 µM) or vehicle control (DMSO) for 24 to 72 hours.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Staining Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with PRIMA-1 at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for p53 Pathway Activation
This technique is used to detect changes in the expression levels of p53 and its downstream target proteins.
Protocol:
-
Cell Lysis: Lyse PRIMA-1-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, Noxa, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of PRIMA-1 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) suspended in Matrigel into the flanks of immunocompromised mice (e.g., nude or NSG mice).[14]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer PRIMA-1 or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Clinical Development of APR-246 (Eprenetapopt)
APR-246, the methylated analog of PRIMA-1, has advanced into clinical trials due to its improved potency and drug-like properties.[15] It has been investigated as a single agent and in combination with other anti-cancer drugs in various hematological malignancies and solid tumors.
Clinical trials have demonstrated a manageable safety profile for APR-246 and have shown promising clinical activity, particularly in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Combination therapy with azacitidine has shown encouraging results in these patient populations.[16][17]
Clinical Trial Workflow Example
Caption: Example workflow for a Phase III clinical trial of APR-246 in MDS.
Conclusion and Future Directions
PRIMA-1 and its analog APR-246 have emerged as pioneering molecules in the field of mutant p53 reactivation. Their ability to restore the tumor-suppressive functions of this critical protein has opened new avenues for cancer therapy, particularly for tumors harboring TP53 mutations, which have historically been challenging to treat. The ongoing clinical development of APR-246, both as a monotherapy and in combination with other agents, holds the promise of providing a novel and effective treatment option for a significant population of cancer patients. Future research will likely focus on identifying biomarkers to predict response to PRIMA-1-based therapies, exploring new combination strategies to overcome resistance, and developing next-generation p53 reactivators with enhanced efficacy and safety profiles.
References
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